molecular formula C11H16ClNO3S2 B6613953 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride CAS No. 1016743-90-0

5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride

Cat. No.: B6613953
CAS No.: 1016743-90-0
M. Wt: 309.8 g/mol
InChI Key: OQTLUUPZFGTFAP-UHFFFAOYSA-N
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Description

5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl chloride is a specialized chemical building block designed for advanced medicinal chemistry and drug discovery research . This compound integrates two pharmaceutically important motifs: a thiophene-sulfonyl chloride group and a 3-methylbutanamido (isovaleramide) side chain. The reactive sulfonyl chloride moiety is a key functional group for the synthesis of sulfonamide derivatives, which are prevalent in biologically active molecules . Concurrently, the amide-linked side chain contributes to the molecule's overall pharmacokinetic properties. This reagent is of significant value in the development of novel small-molecule inhibitors, particularly targeting protein complexes like the NLRP3 inflammasome . Structural analogs featuring the thiophene-sulfonamide core have demonstrated potent inhibitory activity (IC 50 values in the sub-micromolar range) and show promise as therapeutic agents for neurodegenerative and inflammatory diseases . Furthermore, the thiophene nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . Researchers can utilize this compound to create combinatorial libraries, exploring its potential as a core scaffold in the search for new lead molecules with wider therapeutic activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is provided for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

5-[2-(3-methylbutanoylamino)ethyl]thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S2/c1-8(2)7-10(14)13-6-5-9-3-4-11(17-9)18(12,15)16/h3-4,8H,5-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTLUUPZFGTFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCC1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis, employing 1,4-dicarbonyl precursors with phosphorus pentasulfide (P4S10P_4S_{10}), is a cornerstone for thiophene ring formation. For example, 2,5-dimethylthiophene derivatives are synthesized by cyclizing diketones with P4S10P_4S_{10} at elevated temperatures (250°C), achieving yields up to 70%. Adapting this method, a 1,4-diketone precursor substituted with an ethyl side chain at position 5 could be cyclized to form the thiophene core. However, competing furan byproduct formation necessitates precise stoichiometric control of P4S10P_4S_{10} and reaction time.

Fiesselmann Thiophene Synthesis

The Fiesselmann method, utilizing mercaptoacetates and 1,3-dicarbonyl compounds, offers regioselective α-substitution. For instance, reacting methyl mercaptoacetate with acetylacetone in basic conditions yields 2-acetylthiophene derivatives. This approach could introduce the ethyl side chain at position 5 by substituting the 1,3-dicarbonyl component with a pre-functionalized ethyl-bearing precursor.

Gewald Aminothiophene Synthesis

The Gewald reaction enables the incorporation of amino groups at the β-position of thiophene via cyclocondensation of ketones, cyanoacetates, and sulfur. While this method primarily targets aminothiophenes, modifying the ketone component to include an ethyl spacer could facilitate subsequent amidation steps.

Sulfonyl Chloride Functionalization

Chlorosulfonation

Direct chlorosulfonation of the thiophene ring using chlorosulfonic acid (HSO3ClHSO_3Cl) is a high-yielding route. In a representative procedure, 2-methylthiophene reacts with HSO3ClHSO_3Cl at 10C-10^\circ C, followed by H2O2H_2O_2 oxidation, yielding 2-methylthiophene-5-sulfonyl chloride in 86% yield. For the target compound, chlorosulfonation at position 2 requires careful temperature control (10C-10^\circ C to 0C0^\circ C) to prevent polysubstitution.

Sandmeyer-Type Reaction

Amino-to-sulfonyl chloride conversion via diazotization is viable for substrates with an amine group at position 2. Treatment with NaNO2NaNO_2 and HClHCl at 5C-5^\circ C forms a diazonium intermediate, which is subsequently reacted with SO2SO_2 and CuClCuCl to install the sulfonyl chloride group. This method achieved 54% yield for analogous substrates but requires rigorous exclusion of moisture.

Side-Chain Amidation

Friedel-Crafts Acylation and Reduction

Friedel-Crafts acylation introduces an acetyl group at position 5, which is reduced to an ethyl group via Wolff-Kishner reduction (NH2NH2NH_2NH_2, KOHKOH, ethylene glycol, 170°C). Subsequent bromination of the ethyl group (e.g., using PBr3PBr_3) facilitates nucleophilic amination with 3-methylbutanamide.

Direct Nucleophilic Substitution

A more efficient route involves reacting 5-(2-bromoethyl)thiophene-2-sulfonyl chloride with 3-methylbutanamide in the presence of a base (e.g., K2CO3K_2CO_3) in CH3CNCH_3CN at 60C60^\circ C. This one-step amidation avoids intermediate purification, with reported yields of 75–80% for similar systems.

Integrated Synthetic Routes

Stepwise Approach

  • Thiophene Core : Synthesize 5-ethylthiophene via Paal-Knorr cyclization (1,4-diketone + P4S10P_4S_{10}).

  • Sulfonyl Chloride : Chlorosulfonate at position 2 using HSO3ClHSO_3Cl/H2O2H_2O_2.

  • Amidation : Brominate the ethyl group, then substitute with 3-methylbutanamide.

Convergent Synthesis

  • Pre-functionalized Thiophene : Prepare 5-(2-aminoethyl)thiophene-2-sulfonyl chloride via Sandmeyer reaction.

  • Acylation : React the amine with 3-methylbutanoyl chloride in CH2Cl2CH_2Cl_2/Et3NEt_3N.

Optimization Challenges

  • Sulfonyl Chloride Stability : The sulfonyl chloride group is prone to hydrolysis; storage under anhydrous conditions at 20C-20^\circ C is critical.

  • Regioselectivity : Competing substitution at β-positions necessitates directing groups (e.g., methyl) during chlorosulfonation.

  • Amidation Efficiency : Steric hindrance from the 3-methylbutanamide group requires polar aprotic solvents (e.g., DMF) to enhance reactivity .

Chemical Reactions Analysis

Types of Reactions

5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.

    Oxidation and Reduction:

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Ester Derivatives: Formed by reaction with alcohols.

    Sulfonate Thioester Derivatives: Formed by reaction with thiols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has been explored for its potential as a building block in the synthesis of biologically active molecules. Its sulfonyl chloride functional group is particularly useful for introducing sulfonamide moieties into drug candidates, which can enhance pharmacological properties such as solubility and bioavailability .
    • Research indicates that derivatives of thiophene compounds have shown promising activity against various biological targets, including cancer cells and microbial pathogens. For instance, thieno[2,3-c]quinoline derivatives have demonstrated cytotoxic effects that warrant further investigation .
  • Targeted Protein Degradation :
    • Recent studies have highlighted the utility of compounds like 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride in the development of PROTACs (proteolysis-targeting chimeras). These compounds can facilitate the targeted degradation of specific proteins, such as androgen receptors, by recruiting them to E3 ubiquitin ligases for proteasomal degradation . This approach has implications for treating diseases like cancer by modulating protein levels within cells.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound’s structure allows it to interact with various enzymes, potentially serving as an inhibitor or modulator. This is particularly relevant in the context of enzyme-catalyzed reactions where thiophene derivatives have been shown to influence reaction pathways or alter enzyme kinetics .
  • Cell-Based Assays :
    • A library of synthetic analogues derived from this compound has been subjected to cell-based assays to evaluate their cytotoxicity against different cancer cell lines. Preliminary results suggest that certain modifications to the thiophene structure can enhance biological activity, providing a pathway for developing new anticancer agents .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug DevelopmentBuilding block for biologically active molecules; enhances solubility
Targeted Protein DegradationUtilized in PROTACs for targeted degradation of proteins
Enzyme InhibitionPotential inhibitor/modulator of various enzymes
Cell-Based AssaysEvaluated for cytotoxicity against cancer cell lines

Case Studies and Research Findings

  • A study conducted at the University of Southampton focused on synthesizing natural product-like molecules using methodologies that include compounds similar to 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride. The findings revealed that these compounds could be optimized for higher yields and better reaction times when subjected to microwave irradiation techniques .
  • Another research initiative explored the application of thiophene derivatives in developing targeted therapies for cancer treatment, demonstrating their efficacy in inhibiting tumor growth in vitro .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Features Key Properties (Melting Point, Reactivity) Reference
5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl chloride (Target) C₁₂H₁₇ClN₂O₃S₂ (Inferred) ~348.9 (Calculated) 3-Methylbutanamido ethyl group at C5 Expected high hydrophobicity due to branched alkyl chain -
5-(Benzenesulfonyl)thiophene-2-sulfonyl chloride C₁₀H₇ClO₄S₂ 298.80 Phenylsulfonyl group at C5 High electrophilicity; m.p. not reported
5-[[(4-Chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride C₁₂H₉Cl₂NO₃S₂ 350.24 4-Chlorobenzamido methyl group at C5 m.p. 138°C; density 1.532 g/cm³
5-(Isoxazol-3-yl)thiophene-2-sulfonyl chloride C₇H₄ClNO₃S₂ 257.69 Isoxazole ring at C5 Lower molecular weight; enhanced π-conjugation
5-(Acetamidomethyl)thiophene-2-sulfonyl chloride C₇H₈ClNO₃S₂ 253.73 Acetamido methyl group at C5 m.p. not reported; tech. purity ≥95%

Key Observations :

  • Electrophilicity : All analogs retain the sulfonyl chloride group, enabling nucleophilic substitution. However, electron-withdrawing groups (e.g., benzenesulfonyl in ) may enhance reactivity.
  • Thermal Stability : The 4-chlorobenzamido derivative (m.p. 138°C) suggests that aromatic substituents improve thermal stability relative to aliphatic chains.

Biological Activity

5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C11H16ClNO3S2
  • Molecular Weight : 309.84 g/mol
  • IUPAC Name : 5-[2-(3-methylbutanoylamino)ethyl]thiophene-2-sulfonyl chloride

The compound features a thiophene ring and a sulfonyl chloride group, which contribute to its reactivity and potential biological applications. The presence of the 3-methylbutanamido side chain enhances its versatility in forming derivatives.

Synthesis

The synthesis of 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride typically involves:

  • Formation of the Amide Bond : Reaction of 3-methylbutanoic acid with ethylenediamine to produce 3-methylbutanamidoethylamine.
  • Thiophene Ring Introduction : Reacting the amidoethylamine with thiophene-2-sulfonyl chloride under basic conditions to yield the desired product.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including compounds similar to 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride, exhibit significant antimicrobial activity. They function by inhibiting bacterial growth through competitive inhibition of folate synthesis pathways, which are essential for bacterial proliferation .

Anticancer Potential

Recent studies have explored the anticancer properties of thiophene derivatives. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators . For instance, compounds with similar structures have shown efficacy against various cancer cell lines.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A study published in the Egyptian Journal of Chemistry highlighted the structure-activity relationship (SAR) for sulfonamides, indicating that modifications at specific positions on the aromatic ring can enhance antimicrobial efficacy. The presence of heteroatoms like sulfur in thiophene rings can increase activity against resistant strains .
  • Anticancer Activity :
    • In vitro studies demonstrated that derivatives similar to 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride could inhibit cell proliferation in breast cancer models by inducing apoptosis. The results indicated a significant reduction in cell viability at micromolar concentrations .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Thiophene-2-sulfonyl chlorideLacks amidoethyl side chainLimited versatility in forming derivatives
5-[2-(aminoethyl)]thiophene-2-sulfonyl chlorideSimilar structure; no 3-methylbutanamido groupPotentially reduced reactivity and activity

The unique combination of the thiophene ring and the 3-methylbutanamido side chain in 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl chloride may confer specific biological activities not present in its analogs.

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